molecular formula C17H12F3NO3 B7738900 2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)-acrylic acid ethyl ester

2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)-acrylic acid ethyl ester

Cat. No.: B7738900
M. Wt: 335.28 g/mol
InChI Key: JXAGEERCTVZLGJ-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)-acrylic acid ethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound features a cyano group, a trifluoromethyl-phenyl group, and a furan ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)-acrylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3-trifluoromethyl-phenyl-furan with ethyl cyanoacetate under basic conditions, followed by cyclization and esterification reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)-acrylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the furan ring, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with Pd/C catalyst or LiAlH4 in anhydrous ether.

    Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)-acrylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)-acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The cyano group and trifluoromethyl-phenyl group contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-Cyano-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)-2-propenoate
  • Ethyl 2-Cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate
  • Methyl 2-Cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate

Uniqueness

2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)-acrylic acid ethyl ester stands out due to its trifluoromethyl-phenyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3/c1-2-23-16(22)12(10-21)9-14-6-7-15(24-14)11-4-3-5-13(8-11)17(18,19)20/h3-9H,2H2,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAGEERCTVZLGJ-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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